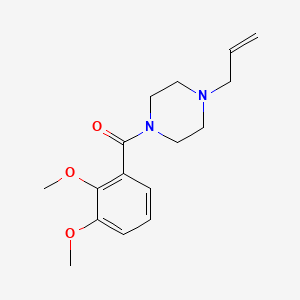
1-allyl-4-(2,3-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-(2,3-dimethoxybenzoyl)piperazine (ADMBP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ADMBP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-allyl-4-(2,3-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation and pain, and improvement of cognitive function. This compound has also been shown to modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
1-allyl-4-(2,3-dimethoxybenzoyl)piperazine has several advantages for laboratory experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-allyl-4-(2,3-dimethoxybenzoyl)piperazine, including the development of more potent analogs with improved bioavailability and therapeutic efficacy. This compound may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has shown promise as an antitumor, anti-inflammatory, and analgesic agent, and further research is needed to fully understand its potential applications in medicine.
合成方法
1-allyl-4-(2,3-dimethoxybenzoyl)piperazine can be synthesized through various methods, including the reaction of 2,3-dimethoxybenzoyl chloride with piperazine in the presence of an acid catalyst. Another method involves the reaction of 2,3-dimethoxybenzoyl chloride with allylpiperazine in the presence of a base catalyst. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.
科学研究应用
1-allyl-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-8-17-9-11-18(12-10-17)16(19)13-6-5-7-14(20-2)15(13)21-3/h4-7H,1,8-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIGIDDPLACKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5317710.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
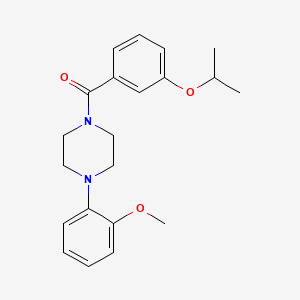
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)
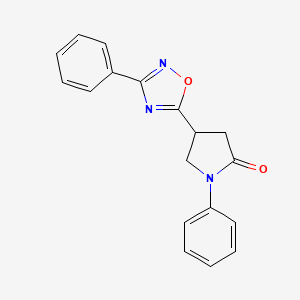
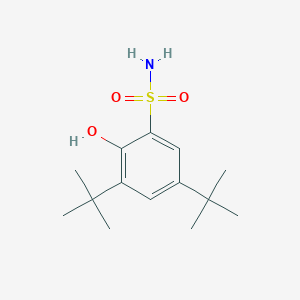
![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
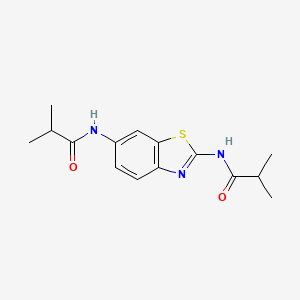
![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)